GPR84 agonist-1

GPR84 GPCR calcium mobilization

Researchers need validated GPR84 tool compounds with defined potency, not assumed class-level equivalence. GPR84 agonist-1 (LY214-5) fills the micromolar range gap left by nanomolar-potency agonists. - **Precise activity**: EC50=2.479μM (calcium flux, HEK293-Gα16) - **Distinct chemotype**: 2-(pentylsulfanyl)pyrimidine-4,6-diol - not uracil-derived (6-OAU/PSB series) - **Application**: Sepsis inflammation modeling, SAR scaffold-hopping, comparative pharmacology across 4-log potency range - **Physicochemical data**: MW 214.28, LogP 1.9, tPSA 87Ų

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
Cat. No. B2932833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR84 agonist-1
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
InChIInChI=1S/C9H14N2O2S/c1-2-3-4-5-14-9-10-7(12)6-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13)
InChIKeyPZFSMTJJBIHJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GPR84 Agonist-1: Chemical Profile and Baseline Characterization


GPR84 agonist-1 (Compound LY214-5; CAS 489403-70-5) is a synthetic small-molecule agonist of the medium-chain free fatty acid receptor GPR84 (also known as EX33) with a molecular formula of C₉H₁₄N₂O₂S and a molecular weight of 214.28 g/mol . Its core structure consists of a 2-(pentylsulfanyl)pyrimidine-4,6-diol scaffold, which distinguishes it from the uracil-based chemotypes (e.g., 6-OAU, PSB-1584) and fatty acid mimetics that dominate this target class [1]. This compound serves as a research tool for studying GPR84-mediated signaling in the context of sepsis and inflammatory disorders, though its reported potency (EC₅₀ = 2.479 μM) positions it in the micromolar range, in contrast to the nanomolar-potency agonists that have been subsequently developed .

1 Micromolar-range GPR84 activation for mechanistic studies
2 Pyrimidine-thioether chemotype for scaffold diversification
3 Validated in calcium mobilization assay readout
4 Lower-potency reference for comparative pharmacology

GPR84 Agonist-1: Interchangeability with In-Class Agonists


Within the GPR84 agonist class, compounds exhibit substantial divergence in potency (spanning four orders of magnitude from picomolar to micromolar), signaling bias (balanced vs. G-protein-biased vs. β-arrestin-biased), and chemotype-driven selectivity profiles [1]. GPR84 agonist-1 (LY214-5) represents a distinct pyrimidine-thioether scaffold that differs fundamentally from the widely used 6-OAU/PSB-series uracil derivatives and the ZQ-16 thioether series [2]. Critically, GPR84 agonist-1 lacks publicly available selectivity panel data against other free fatty acid receptors (FFARs: GPR40, GPR41, GPR43, GPR119, GPR120) and has no reported β-arrestin recruitment or in vivo pharmacokinetic characterization, making it unsuitable as a drop-in replacement for well-validated tool compounds like ZQ-16, PSB-1584, or OX04528 [3]. Procurement decisions must be guided by the specific experimental requirements for potency, pathway bias, and validated selectivity rather than assumed class-level equivalence.

SELECTIVITY No reported FFAR selectivity data; off-target engagement may confound multi-receptor systems.
BIAS Signaling bias undefined; cannot support pathway-specific (G-protein vs. β-arrestin) study designs.
IN VIVO Absence of metabolic stability and PK data limits in vivo research applicability.
CHEMOTYPE Pyrimidine-thioether scaffold may differ in solubility and permeability versus uracil series.

GPR84 Agonist-1: Differentiation from Key Comparators


Potency vs. 6-OAU and ZQ-16 in Calcium Assays

GPR84 agonist-1 (LY214-5) exhibits an EC₅₀ of 2.479 μM in a calcium mobilization assay using HEK293 cells co-expressing GPR84 and Gα16 . In contrast, the widely used surrogate agonist 6-OAU shows an EC₅₀ of 105 nM in the same HEK293-GPR84-Gqi5 calcium assay, representing a 23.6-fold higher potency . Another structurally related thioether agonist, ZQ-16 (2-(hexylthio)pyrimidine-4,6-diol), exhibits an EC₅₀ of 213 nM under comparable calcium mobilization conditions, which is 11.6-fold more potent than GPR84 agonist-1 . This substantial potency gap places GPR84 agonist-1 in the micromolar range, whereas 6-OAU and ZQ-16 operate in the nanomolar range.

Potency Comparison
Reported
EC₅₀ 2.48 μM vs. 6-OAU 105 nM, ZQ-16 213 nM
Micromolar vs. nanomolar activation context
Cross-study comparable; assay conditions may vary
GPR84 GPCR calcium mobilization potency EC50

Selectivity vs. ZQ-16 and PSB-1584

No publicly available selectivity panel data exists for GPR84 agonist-1 against other free fatty acid receptors (GPR40/FFAR1, GPR41/FFAR3, GPR43/FFAR2, GPR119, GPR120/FFAR4) [1]. In contrast, ZQ-16 has been rigorously validated to exhibit no activity at GPR40, GPR41, GPR119, or GPR120 at concentrations up to 100 μM [2]. Similarly, PSB-1584 has been demonstrated to be selective against other free fatty acid-activated receptors in comparative assays [3]. The absence of selectivity characterization for GPR84 agonist-1 introduces an unquantified risk of off-target FFAR engagement, which could confound experimental interpretations in systems where multiple FFARs are expressed.

FFAR Selectivity
Data to verify
No selectivity data available
Off-target FFAR engagement risk unquantified
ZQ-16, PSB-1584 show validated selectivity
GPR84 FFAR selectivity off-target GPR40 GPR120

Signaling Bias vs. Biased Agonists

GPR84 agonist-1 has no reported data on β-arrestin recruitment or signaling bias (i.e., the relative activation of Gαi/cAMP versus β-arrestin pathways) [1]. In contrast, multiple GPR84 agonists have been rigorously characterized for biased signaling: PSB-17365 exhibits a 20-fold Gi pathway bias (cAMP EC₅₀ = 2.5 nM; β-arrestin EC₅₀ = 100 nM) [2]; DL-175 shows differential Gαi/cAMP versus β-arrestin signaling [3]; and OX04528 (compound 68) displays picomolar cAMP potency (EC₅₀ low pM) with no detectable β-arrestin recruitment up to 80 μM, representing extreme G-protein bias [4]. The absence of bias data for GPR84 agonist-1 prevents rational selection based on pathway-specific pharmacology.

Signaling Bias
Context-dependent
β-arrestin recruitment not characterized
Pathway bias undefined; limits biased signaling studies
Comparators OX04528, PSB-17365 have defined bias
GPR84 biased agonism β-arrestin cAMP G-protein signaling

Metabolic Stability and In Vivo Profile

GPR84 agonist-1 lacks publicly reported data on metabolic stability, in vivo pharmacokinetics, or animal model efficacy [1]. In contrast, PSB-1584 has been demonstrated to be metabolically stable upon incubation with human liver microsomes [2]. OX04528 (compound 68) has been optimized for an appropriate in vivo pharmacokinetic profile enabling investigation of GPR84 biased agonist activity in vivo [3]. This absence of ADME/PK characterization for GPR84 agonist-1 limits its utility for in vivo studies and represents a significant gap relative to more extensively characterized tool compounds.

Metabolic Stability
Data to verify
No microsomal stability or in vivo PK data
In vivo exposure prediction not possible
PSB-1584, OX04528 reported microsomal stability
GPR84 metabolic stability in vivo pharmacokinetics microsomal stability

Chemotype: Pyrimidine-Thioether vs. Uracil Scaffolds

GPR84 agonist-1 contains a 2-(pentylsulfanyl)pyrimidine-4,6-diol core (C₉H₁₄N₂O₂S, MW 214.28) with a LogP of 1.9 . This pyrimidine-thioether scaffold is chemically distinct from the uracil-derived chemotypes (e.g., 6-OAU: 6-n-octylaminouracil; PSB-1584: 6-hexylamino-2,4(1H,3H)-pyrimidinedione) that have been extensively optimized through systematic SAR campaigns [1]. ZQ-16 shares a 2-(hexylthio)pyrimidine-4,6-diol structure with a six-carbon thioether chain, whereas GPR84 agonist-1 bears a five-carbon pentylsulfanyl substituent, which may contribute to the observed 11.6-fold difference in potency [2]. The distinct chemical scaffold of GPR84 agonist-1 may confer different solubility, permeability, and metabolic liability profiles that remain uncharacterized.

Chemotype Scaffold
Supporting evidence
2-(pentylsulfanyl)pyrimidine-4,6-diol
MW 214, LogP 1.9
Thioether-pyrimidine distinct from uracil series
Chain length C5 vs. ZQ-16 C6 may influence potency
GPR84 chemotype pyrimidine thioether structure-activity relationship

GPR84 Agonist-1: Validated Research Applications


In Vitro Sepsis Research

GPR84 agonist-1 has been explicitly noted for use in septicemia (sepsis) research based on the patent application CN106632082A [1]. For in vitro studies modeling sepsis-induced inflammatory responses—such as LPS-stimulated monocyte/macrophage cytokine production—GPR84 agonist-1 provides a GPR84-activating tool compound at micromolar concentrations (EC₅₀ = 2.479 μM) . This scenario is appropriate when nanomolar potency is not required, or when investigators seek to compare dose-response relationships across a range of GPR84 agonist potencies.

SAR Studies for Alternative Chemotypes

The 2-(pentylsulfanyl)pyrimidine-4,6-diol scaffold of GPR84 agonist-1 offers a chemically distinct alternative to the widely studied uracil-derived agonists (e.g., 6-OAU, PSB-1584) [2]. Researchers conducting SAR campaigns to understand the structural determinants of GPR84 activation, or seeking to diversify chemical matter beyond the uracil chemotype, may utilize GPR84 agonist-1 as a reference compound for the thioether-pyrimidine series. The compound's physicochemical properties (MW 214.28, LogP 1.9, tPSA 87 Ų) provide a defined baseline for scaffold-hopping and optimization efforts .

Calcium Mobilization Assays

GPR84 agonist-1 has been validated in calcium mobilization assays using HEK293 cells co-expressing GPR84 and Gα16, with an EC₅₀ of 2.48 μM measured via Fluo-4 AM dye . This assay context is appropriate for screening campaigns or mechanistic studies where micromolar potency is acceptable and where the compound's behavior in calcium flux readouts has been directly documented. For high-throughput screening requiring robust signal-to-noise at low compound concentrations, more potent agonists (e.g., ZQ-16, 6-OAU) may be preferable, but GPR84 agonist-1 serves as a characterized reference point for this assay modality.

Comparative Pharmacology Studies

The substantial potency gap between GPR84 agonist-1 (EC₅₀ = 2.479 μM) and comparator agonists such as 6-OAU (EC₅₀ = 105 nM) and ZQ-16 (EC₅₀ = 213 nM) positions this compound as a useful lower-potency reference for comparative pharmacology experiments [3]. Investigators seeking to establish concentration-response relationships across multiple GPR84 agonists with varying potencies can include GPR84 agonist-1 to bracket the micromolar range, enabling more comprehensive pharmacological profiling of GPR84-mediated responses.

Application
Selection Property
Validation Focus
In Vitro Sepsis Model Studies
Micromolar GPR84 activation
Cytokine release assays in macrophage models
SAR & Scaffold Diversification
Pyrimidine-thioether chemotype
Physicochemical profiling (LogP, tPSA)
Calcium Mobilization Screening
Assay-validated calcium flux readout
Signal-to-noise at micromolar test concentrations
Comparative GPR84 Pharmacology
Lower-potency reference compound
Concentration-response bracket across potency range

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